

daptomycin biosynthesis gene cluster NRPS

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Compound Focus: Daptomycin

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Gene Cluster Composition and Key Genes

The core **daptomycin** biosynthetic gene cluster (**dpt**) contains three large genes (**dptA**, **dptBC**, **dptD**) that encode the major NRPS subunits [1] [2]. These are supported by additional genes crucial for lipidation and the biosynthesis of non-proteinogenic amino acids.

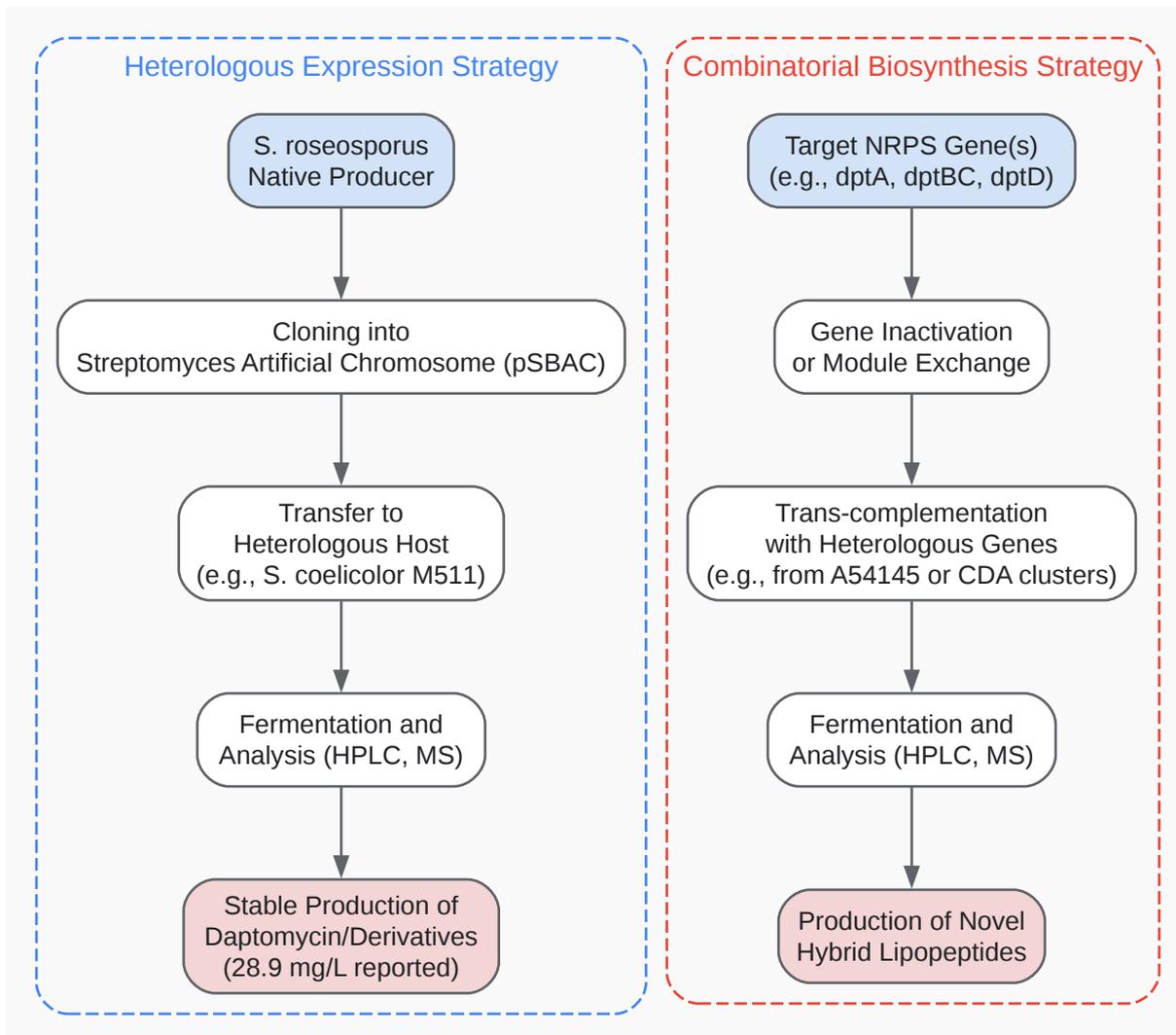
The table below summarizes the key genes and their functions based on information from the MIBiG repository [2].

Gene Identifier	Gene Product	Function in Daptomycin Biosynthesis
dptA	Peptide synthetase 1	NRPS subunit; incorporates the first 5 amino acids [1]
dptBC	Peptide synthetase 2	NRPS subunit; incorporates the next 6 amino acids [1]
dptD	Peptide synthetase 3	NRPS subunit; incorporates the final 2 amino acids [1]
dptE	Acyl-CoA ligase	Works with DptF to activate and transfer the lipid side chain [2]
dptF	Acyl carrier protein	Works with DptE in the lipidation reaction [2]

Gene Identifier	Gene Product	Function in Daptomycin Biosynthesis
dptI	Hypothetical protein	Putatively involved in the supply of non-proteinogenic amino acids [1]
dptJ	Oxidoreductase	Putatively involved in the supply of L-kynurenine [1]

Core Experimental Workflows

Researchers use specific genetic and biochemical methodologies to study and engineer the **daptomycin** gene cluster. The following diagram illustrates two core experimental strategies: Heterologous Expression and Combinatorial Biosynthesis.



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Experimental strategies for **daptomycin** NRPS engineering, based on [3] and [4].

Detailed Experimental Protocols

- **Heterologous Expression using pSBAC System:** This method allows for the stable and high-yield production of **daptomycin** in a model host. The 65-kb **daptomycin** BGC is first cloned precisely into a **Streptomyces artificial chromosome vector (pSBAC)** [3]. This construct is then transferred via conjugation into a heterologous host such as *Streptomyces coelicolor* M511, a strain that does not naturally produce **daptomycin**. Following fermentation, the production of **daptomycin** and its derivatives is confirmed and quantified using analytical techniques like **high-performance liquid**

chromatography (HPLC) and mass spectrometry (MS) [3]. This system yielded reported production of 28.9 mg/L.

- **Combinatorial Biosynthesis for Novel Antibiotics:** This approach generates new lipopeptide antibiotics. It begins with the creation of a mutant *S. roseosporus* strain by **deleting one or more native NRPS genes** (e.g., dptD) [4]. The deleted function is then replaced via **trans-complementation** with heterologous NRPS genes from related lipopeptide clusters (e.g., lptD from the A54145 cluster or cdaPS3 from the calcium-dependent antibiotic cluster), which are integrated into the chromosome under a strong promoter like ermEp* [4]. The resulting recombinant strains are fermented, and the produced hybrid lipopeptides are isolated and analyzed for their antibacterial activity [4].

Key Technical Insights for Researchers

- **Stereochemistry Revision:** The initial analysis of the dpt cluster revealed an unexpected epimerase domain in the second module, which led to the correction of **daptomycin's** stereochemistry: the asparagine at position 2 is in the D-form, not the L-form as originally assigned [1].
- **Ancient Evolutionary Origins:** Phylogenetic analysis suggests that the **daptomycin-like** biosynthetic pathway is ancient, with estimates that it diverged from a last common ancestor over a billion years ago [5].
- **Platform for Engineering:** The trans-complementation system in *S. roseosporus* is highly flexible. It enables not only subunit swaps but also individual module exchanges and specific amino acid modifications, providing a powerful platform for generating diverse combinatorial libraries [4].

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References

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